molecular formula C7H15NO B13043501 (1S)-1-Cyclobutyl-2-methoxyethylamine

(1S)-1-Cyclobutyl-2-methoxyethylamine

Cat. No.: B13043501
M. Wt: 129.20 g/mol
InChI Key: FZJVEKSALZWTRM-SSDOTTSWSA-N
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Description

(1S)-1-Cyclobutyl-2-methoxyethylamine (CAS 1269786-53-9) is a chiral amine building block of interest in medicinal chemistry and drug discovery. Its structure incorporates a cyclobutane ring, a motif increasingly valued for its ability to improve the properties of small-molecule drug candidates . The cyclobutyl group can serve as a versatile structural element, used to induce conformational restriction, reduce molecular planarity, and fill hydrophobic pockets in target enzymes, which can lead to enhanced binding affinity and metabolic stability . The specific stereochemistry of the (1S)-enantiomer is critical for directing the spatial orientation of pharmacophore groups during synthesis, making this compound a valuable chiral synthon for the development of potent and selective bioactive molecules. This product is provided for research purposes and is strictly for laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1S)-1-cyclobutyl-2-methoxyethanamine

InChI

InChI=1S/C7H15NO/c1-9-5-7(8)6-3-2-4-6/h6-7H,2-5,8H2,1H3/t7-/m1/s1

InChI Key

FZJVEKSALZWTRM-SSDOTTSWSA-N

Isomeric SMILES

COC[C@H](C1CCC1)N

Canonical SMILES

COCC(C1CCC1)N

Origin of Product

United States

Preparation Methods

Reductive Amination Using 2-Methoxyethylamine

A common approach to prepare substituted amines like (1S)-1-Cyclobutyl-2-methoxyethylamine is via reductive amination of a suitable cyclobutyl-containing aldehyde or ketone with 2-methoxyethylamine.

  • Reaction conditions : Sodium cyanoborohydride (NaCNBH3) is typically used as the reducing agent in methanol at room temperature (around 25°C) over 12–17 hours.
  • Yield : High yields up to 93% have been reported under optimized conditions.
  • Procedure : The carbonyl compound is reacted with 2-methoxyethylamine in the presence of acetic acid and NaCNBH3. After completion, the reaction mixture is neutralized with sodium carbonate and extracted with organic solvents. Purification is achieved by chromatography using silica gel with methanol/dichloromethane gradients.
Parameter Details
Reducing agent Sodium cyanoborohydride
Solvent Methanol
Temperature 25°C
Reaction time 12–17 hours
Yield Up to 93%
Purification Silica gel chromatography (0–10% MeOH in DCM)

This method is effective for introducing the 2-methoxyethylamine moiety onto cyclobutyl substrates with retention of stereochemistry when starting from chiral precursors.

Use of Zinc(II) Chloride and Triethylamine Catalysis

An alternative method involves the use of zinc(II) chloride as a Lewis acid catalyst and triethylamine as a base to facilitate the amination step:

  • Reaction conditions : The cyclobutyl ketone intermediate is dissolved in methanol and treated with 2-methoxyethylamine, triethylamine, and ZnCl2 at elevated temperature (~65°C) for 7 hours, followed by reduction with NaCNBH3 at room temperature for 17 hours.
  • Yield : Moderate yields around 37% have been reported.
  • Purification : Column chromatography on basic activated alumina with ethyl acetate/hexane mixtures.
Parameter Details
Catalyst Zinc(II) chloride (ZnCl2)
Base Triethylamine
Solvent Methanol
Temperature 65°C (amination), 25°C (reduction)
Reaction time 7 h (amination), 17 h (reduction)
Yield ~37%
Purification Alumina column chromatography

This method may be preferred when specific intermediate stability or reaction kinetics are required.

Large-Scale Industrial Preparation Using Methanesulfonyl Chloride Activation

For industrial-scale synthesis, a multi-stage process involving mesylation and amination steps is employed:

  • Stage 1 : Treatment of a suitable precursor with sodium hydroxide in 2-methyltetrahydrofuran (2-MeTHF) at 20–25°C for 1 hour.
  • Stage 2 : Addition of triethylamine and methanesulfonyl chloride (MsCl) at low temperatures (0–25°C) to form a mesylated intermediate.
  • Stage 3 : Reaction of the mesylated intermediate with 2-methoxyethylamine at 50–55°C for 13 hours to yield the target amine.
  • Workup : Multiple aqueous-organic extractions with isopropyl acetate and water, washing with sodium chloride solutions, and solvent distillation to achieve high purity.
  • Yield : High conversion with complete reaction indicated by HPLC analysis.
Stage Conditions Notes
1. Hydrolysis NaOH in 2-MeTHF, 20–25°C, 1 h Biphasic mixture, aqueous layer removal
2. Mesylation MsCl and triethylamine, 0–25°C, 3.5 h total Temperature control critical (<20°C during addition)
3. Amination 2-Methoxyethylamine, 50–55°C, 13 h Complete conversion confirmed by HPLC
Purification Extraction, washing, vacuum distillation Residual solvents minimized

This approach is scalable and suitable for manufacturing due to controlled reaction parameters and efficient purification steps.

Stereochemical Considerations

The (1S) stereochemistry in this compound is typically introduced by starting from chiral cyclobutyl precursors or by employing asymmetric synthesis techniques such as:

  • Use of chiral auxiliaries or catalysts during reductive amination.
  • Enantioselective synthesis of cyclobutyl aldehyde or ketone intermediates.
  • Protection and deprotection strategies to preserve stereochemical integrity.

While specific asymmetric synthesis routes for this exact compound are less documented, analogous methods in the synthesis of chiral amino alcohols and amines suggest that careful control of reaction conditions and chiral reagents is essential.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Scale Notes
Reductive amination with NaCNBH3 2-Methoxyethylamine, NaCNBH3, MeOH, 25°C, 12 h Up to 93 Laboratory scale High yield, mild conditions
ZnCl2 catalyzed amination ZnCl2, triethylamine, NaCNBH3, MeOH, 65°C/25°C ~37 Laboratory scale Moderate yield, requires catalyst
Industrial mesylation & amination MsCl, triethylamine, NaOH, 2-MeTHF, 0–55°C, 13 h High Large scale Scalable, multi-step with purification

Scientific Research Applications

(1S)-1-Cyclobutyl-2-methoxyethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of novel compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S)-1-Cyclobutyl-2-methoxyethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

The following analysis compares structural analogs and related amines from the provided evidence, highlighting critical differences in molecular properties, reactivity, and applications.

Structural and Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Source
(1R,2S)-2-Methoxy-cyclobutylamine C₅H₁₁NO 101.15 Chiral cyclobutylamine with methoxy group; stereochemistry impacts reactivity
2-(1-Cyclohexenyl)ethylamine C₈H₁₅N 125.21 Cyclohexenyl group introduces ring strain; higher hydrophobicity
(Z)-1,4-bis(4-methoxyphenyl)but-1-ene C₂₀H₂₂O₂ 296.38 Aromatic methoxy groups dominate polarity; mass spec fragmentation patterns
1-Methylcyclopentanol C₆H₁₂O 100.16 Alcohol derivative; lacks amine functionality, higher volatility

Key Observations:

  • Cyclobutyl vs. Cyclohexenyl Rings : The cyclobutyl group in (1S)-1-Cyclobutyl-2-methoxyethylamine introduces significant ring strain compared to the cyclohexenyl group in 2-(1-Cyclohexenyl)ethylamine. This strain may enhance reactivity in ring-opening reactions or catalysis .
  • Methoxy Group Effects: The methoxy group in this compound increases polarity and hydrogen-bonding capacity relative to non-oxygenated analogs like 2-(1-Cyclohexenyl)ethylamine. This could improve solubility in polar solvents .
Thermodynamic and Spectroscopic Data

Thermodynamics :

  • 2-(1-Cyclohexenyl)ethylamine exhibits a normal boiling point (tb) of ~170°C and critical temperature (tc) of 374°C, reflecting its volatility and stability . Comparable data for this compound would likely differ due to its smaller ring and methoxy group.
  • The methoxy-substituted compound (1R,2S)-2-Methoxy-cyclobutylamine has a molar mass of 101.15 g/mol, suggesting lower molecular weight than the target compound, which likely has a higher mass due to the ethylamine chain .

Mass Spectrometry :

  • Bis(4-methoxyphenyl) compounds () show characteristic fragmentation patterns (e.g., loss of C₁₀H₁₂O or C₁₂H₁₅O groups), which could inform predictions for the target compound’s mass spec behavior .

Biological Activity

(1S)-1-Cyclobutyl-2-methoxyethylamine is an organic compound characterized by a cyclobutyl group and a methoxyethylamine functional group. This compound has garnered interest in scientific research due to its unique structural features and potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound contributes to its biological properties. The presence of a cyclobutane ring enhances its three-dimensional structure, while the methoxy group increases reactivity. The chirality indicated by the (1S) designation suggests specific spatial arrangements that may influence interactions with biological targets.

Research indicates that this compound may interact with various biological systems, potentially modulating receptor activity or enzyme function. While specific mechanisms are still under investigation, preliminary studies suggest that it could influence neurotransmitter systems and exhibit neuroprotective properties.

Potential Biological Targets

  • Receptors : The compound may bind to specific receptors, altering their activity.
  • Enzymes : It could modulate enzyme functions, impacting metabolic pathways.

In Vitro Studies

In vitro studies have shown that this compound interacts with several biological targets. These interactions are crucial for understanding its therapeutic potential.

Study FocusFindings
Receptor BindingPreliminary data suggest binding affinity to neurotransmitter receptors, indicating potential neuroprotective effects.
Enzyme InteractionPotential modulation of enzymatic activity has been observed, which may influence metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
CyclobutylamineCyclobutyl and amine groupSimpler structure; lacks methoxy substitution
2-Methoxypropan-1-amineSimilar structure without cyclobutyl groupLacks cyclic structure; different reactivity
CyclobutylmethanolCyclobutyl and hydroxyl groupHydroxyl group instead of amine; different properties

The combination of the cyclobutyl and methoxy groups in this compound imparts distinct chemical reactivity and potential biological properties that are not present in simpler analogs.

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